6-(Acetylthio)hexyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Acetylthio)hexyl methacrylate is a monomer that belongs to the group of hydrophobic monomers. It has a molecular weight of 166.24 g/mol and is known for its high yield in polymerization processes . This compound is used in copolymers to make polymers that are hydrophilic and have fluorescence properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-(Acetylthio)hexyl methacrylate typically involves the esterification of methacrylic acid with 6-(acetylthio)hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Acetylthio)hexyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound is used in copolymerization reactions to produce polymers with specific properties.
Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-(Acetylthio)hexyl methacrylate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 6-(Acetylthio)hexyl methacrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The acetylthio group can participate in various chemical reactions, leading to the formation of stable and functional polymers. These polymers can interact with biological molecules and other substrates, making them useful in a variety of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexyl methacrylate: Similar in structure but lacks the acetylthio group.
Butyl methacrylate: Another methacrylate monomer with different alkyl chain length.
Ethyl methacrylate: A shorter-chain methacrylate monomer.
Uniqueness
6-(Acetylthio)hexyl methacrylate is unique due to its acetylthio group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of hydrophilic and fluorescent polymers, setting it apart from other methacrylate monomers .
Eigenschaften
Molekularformel |
C12H20O3S |
---|---|
Molekulargewicht |
244.35 g/mol |
IUPAC-Name |
6-acetylsulfanylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O3S/c1-10(2)12(14)15-8-6-4-5-7-9-16-11(3)13/h1,4-9H2,2-3H3 |
InChI-Schlüssel |
GOBNYDLWWCHEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCCCCSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.